4-[(1Z)-2-cyano-2-(2,2-dimethylpropanoyl)eth-1-en-1-yl]benzoic acid
Overview
Description
4-[(1Z)-2-cyano-2-(2,2-dimethylpropanoyl)eth-1-en-1-yl]benzoic acid is a useful research compound. Its molecular formula is C15H15NO3 and its molecular weight is 257.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Properties
Research has identified various cyanobacterial compounds with significant antimicrobial activities. These compounds, including aromatic compounds like benzoic acid, have been explored for their potential in combating multidrug-resistant pathogens. The review by Swain et al. (2017) highlights the antimicrobial potential of cyanobacterial compounds against bacteria, fungi, and mycobacteria, suggesting a promising avenue for pharmaceutical applications of compounds like 4-[(1Z)-2-cyano-2-(2,2-dimethylpropanoyl)eth-1-en-1-yl]benzoic acid and its structural relatives (Swain, Paidesetty, & Padhy, 2017).
Environmental Chemistry and Degradation
The degradation processes of nitisinone (NTBC), a related compound, have been studied to understand its stability under various conditions, shedding light on the environmental and pharmacological implications of similar compounds. Barchańska et al. (2019) emphasize the importance of understanding the degradation products and their stability to evaluate the potential risks and benefits of such compounds in medical applications (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019).
Pharmacokinetics and Biological Activities
The pharmacokinetic analysis of benzoic acid, a core component of the compound , offers insights into its metabolic and dosimetric variations across different species. Hoffman and Hanneman (2017) developed physiologically-based pharmacokinetic models for benzoic acid, providing a foundation for understanding dietary exposures and interspecies uncertainty, which is crucial for evaluating the safety and efficacy of related compounds in humans (Hoffman & Hanneman, 2017).
Properties
IUPAC Name |
4-[(Z)-2-cyano-4,4-dimethyl-3-oxopent-1-enyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-15(2,3)13(17)12(9-16)8-10-4-6-11(7-5-10)14(18)19/h4-8H,1-3H3,(H,18,19)/b12-8- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNFIZODTIUWKKQ-WQLSENKSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=CC1=CC=C(C=C1)C(=O)O)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C(=C\C1=CC=C(C=C1)C(=O)O)/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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